![molecular formula C18H24N2O6 B12830562 N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)
N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine is a derivative of L-lysine, an essential amino acid. The compound features a benzyloxycarbonyl (Cbz) protecting group and an allyloxycarbonyl group, which are commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine typically involves the protection of the amino groups of L-lysine The process begins with the reaction of L-lysine with benzyl chloroformate to introduce the Cbz protecting groupThe reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the allyloxycarbonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas
Substitution: Various nucleophiles, bases like triethylamine
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Deprotected Lysine: Removal of protecting groups yields L-lysine.
Substituted Derivatives: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
Applications De Recherche Scientifique
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides, allowing for selective protection and deprotection of amino groups.
Medicinal Chemistry: Employed in the development of pharmaceuticals where selective modification of amino acids is required.
Biological Studies: Used in studies involving protein modification and enzyme interactions.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine primarily involves the protection and deprotection of amino groups. The Cbz and allyloxycarbonyl groups protect the amino groups from unwanted reactions during synthesis. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-lysine: Uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-L-lysine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Alloc-L-lysine: Uses an allyloxycarbonyl (Alloc) group for protection.
Uniqueness
N-Cbz-N’-[(Allyloxy)carbonyl]-L-lysine is unique due to the combination of Cbz and allyloxycarbonyl protecting groups, offering orthogonal protection strategies. This allows for greater flexibility in multi-step synthesis and the ability to selectively deprotect one group while leaving the other intact .
Propriétés
Formule moléculaire |
C18H24N2O6 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C18H24N2O6/c1-2-12-25-17(23)19-11-7-6-10-15(16(21)22)20-18(24)26-13-14-8-4-3-5-9-14/h2-5,8-9,15H,1,6-7,10-13H2,(H,19,23)(H,20,24)(H,21,22)/t15-/m0/s1 |
Clé InChI |
GEQXLKJXRGNFCW-HNNXBMFYSA-N |
SMILES isomérique |
C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


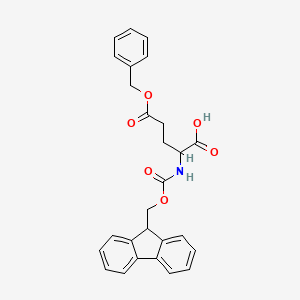
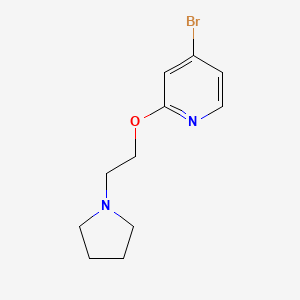
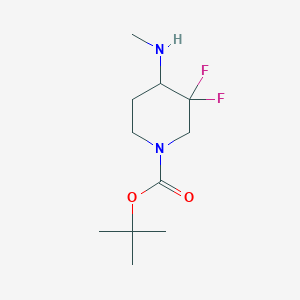


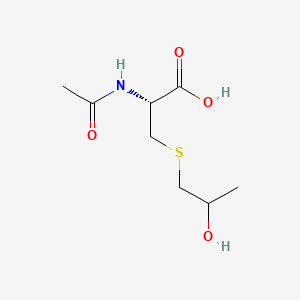

![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
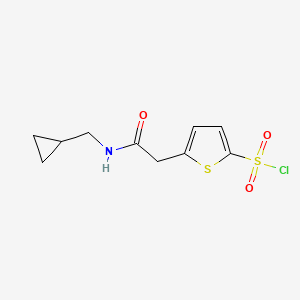
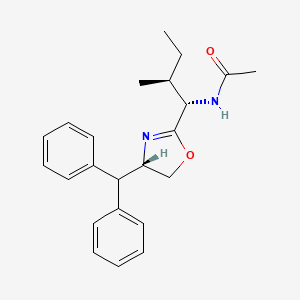
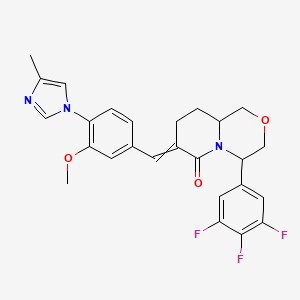

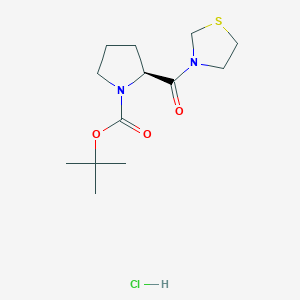
![3-(2,6-Diisopropylphenyl)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d]thiazole-2-thione](/img/structure/B12830575.png)
